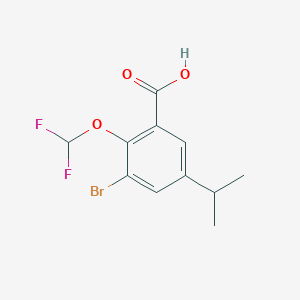
1-Methyl-4-(2-methyl-1-phenylbut-3-ene-2-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- is an organic compound with a complex structure It is a derivative of benzene, featuring a sulfonyl group attached to a propenyl chain, which is further substituted with a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- typically involves multiple steps. One common method includes the sulfonation of a benzene derivative followed by the introduction of the propenyl chain and subsequent phenylmethyl substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where benzene derivatives are treated with sulfonating agents under controlled conditions. The subsequent steps involve the addition of the propenyl chain and phenylmethyl group, often using specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the propenyl and phenylmethyl groups provide additional binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl)-: This compound lacks the sulfonyl and propenyl groups, making it less reactive in certain contexts.
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a simpler structure with only a methylsulfonyl group attached to the benzene ring.
Benzene, 1-ethoxy-4-methyl-: This compound features an ethoxy group instead of the sulfonyl and propenyl groups.
Uniqueness
Benzene, 1-methyl-4-[[1-methyl-1-(phenylmethyl)-2-propen-1-yl]sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl group enhances its solubility and reactivity, while the propenyl and phenylmethyl groups provide additional structural complexity and binding affinity.
Eigenschaften
CAS-Nummer |
100696-58-0 |
|---|---|
Molekularformel |
C18H20O2S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-methyl-4-(2-methyl-1-phenylbut-3-en-2-yl)sulfonylbenzene |
InChI |
InChI=1S/C18H20O2S/c1-4-18(3,14-16-8-6-5-7-9-16)21(19,20)17-12-10-15(2)11-13-17/h4-13H,1,14H2,2-3H3 |
InChI-Schlüssel |
RRHGTWLJTAYLDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)(CC2=CC=CC=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
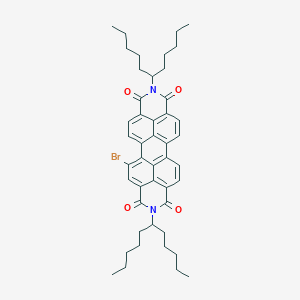

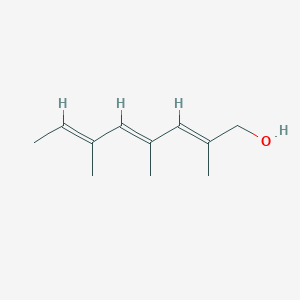

![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)
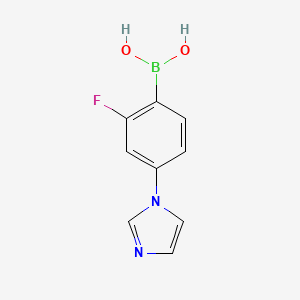
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)
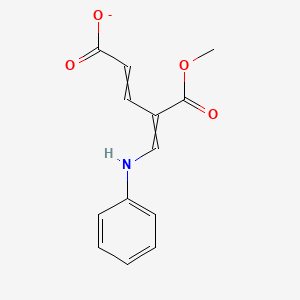
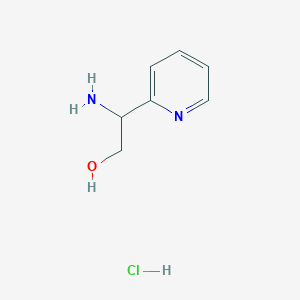
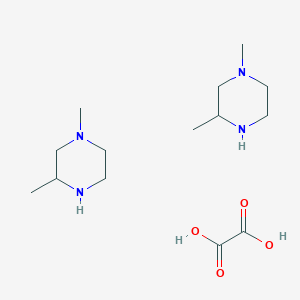
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
